![molecular formula C13H18O2 B12621793 2-[1-(Benzyloxy)butyl]oxirane CAS No. 915753-43-4](/img/structure/B12621793.png)
2-[1-(Benzyloxy)butyl]oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(Benzyloxy)butyl]oxirane is an organic compound that belongs to the class of oxiranes, also known as epoxides. These compounds are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. The presence of the benzyloxy group and the butyl chain attached to the oxirane ring makes this compound unique and of interest in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Benzyloxy)butyl]oxirane typically involves the reaction of a benzyloxy-substituted alcohol with an epoxidizing agent. One common method is the reaction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene with an epoxidizing agent such as 3-chloroperbenzoic acid . The reaction is carried out under controlled temperature conditions to ensure the formation of the oxirane ring.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts, such as tertiary amines, can also enhance the efficiency of the epoxidation process .
Análisis De Reacciones Químicas
Types of Reactions
2-[1-(Benzyloxy)butyl]oxirane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions to form a variety of functionalized products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a catalyst.
Major Products Formed
Diols: Formed through oxidation.
Alcohols: Formed through reduction.
Functionalized Products: Formed through nucleophilic substitution.
Aplicaciones Científicas De Investigación
2-[1-(Benzyloxy)butyl]oxirane has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as a bioactive compound in various biological assays.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-[1-(Benzyloxy)butyl]oxirane involves the interaction of the oxirane ring with various molecular targets. The ring-opening reaction is a key step, where the oxirane ring reacts with nucleophiles to form more stable products. This reaction can be catalyzed by acids or bases, leading to the formation of different intermediates and final products .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Bromophenyl)oxirane
- 2-(4-Chlorophenyl)oxirane
- 2-(4-Fluorophenyl)oxirane
Uniqueness
2-[1-(Benzyloxy)butyl]oxirane is unique due to the presence of the benzyloxy group, which imparts specific chemical properties and reactivity. This makes it distinct from other oxiranes, which may have different substituents and, consequently, different reactivity and applications .
Propiedades
Número CAS |
915753-43-4 |
|---|---|
Fórmula molecular |
C13H18O2 |
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
2-(1-phenylmethoxybutyl)oxirane |
InChI |
InChI=1S/C13H18O2/c1-2-6-12(13-10-15-13)14-9-11-7-4-3-5-8-11/h3-5,7-8,12-13H,2,6,9-10H2,1H3 |
Clave InChI |
QVLLIGJXEGCRSN-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C1CO1)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


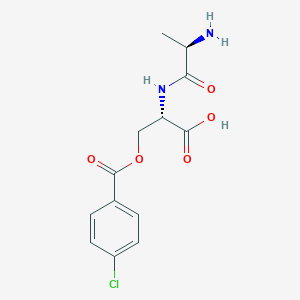
![4-cyclopentyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl 3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-1-thio-beta-D-glucopyranoside](/img/structure/B12621718.png)
![{[2-(3-Methoxyphenyl)ethenyl]oxy}(trimethyl)silane](/img/structure/B12621721.png)
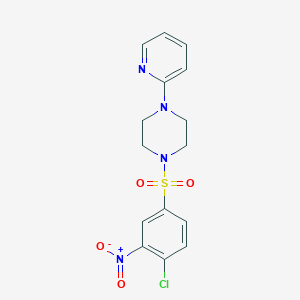
![1-[2-(Methanesulfonyl)ethenyl]-2-methoxybenzene](/img/structure/B12621738.png)
![9-[(But-2-en-1-yl)oxy]-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B12621744.png)
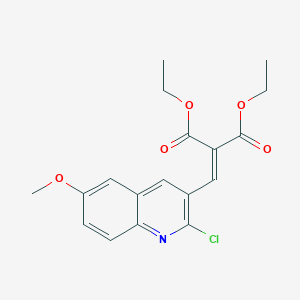
![2-[2,6-Bis(4-bromophenyl)-4-phenylpyridin-1(4H)-yl]aniline](/img/structure/B12621748.png)
![[2-(3-Chloro-4-methylanilino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B12621752.png)
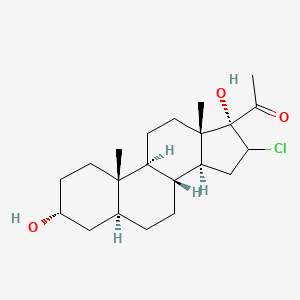
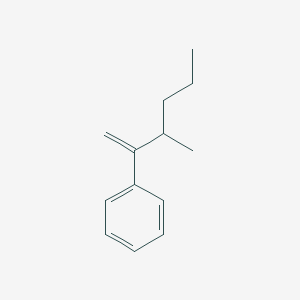
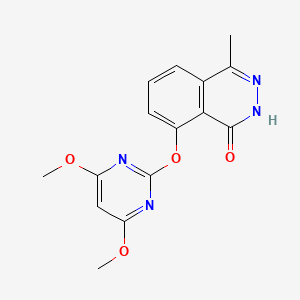
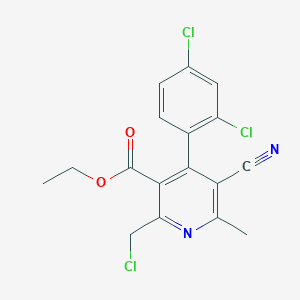
![5-(4'-Methyl[1,1'-biphenyl]-4-yl)pentyl selenocyanate](/img/structure/B12621768.png)
